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The table below summarizes findings from key clinical studies investigating berzosertib in cohorts with

ATM-deficient or ATM-mutant advanced solid tumors.

Trial Design /
Cohort

Clinical Activity Findings

Key Biomarker & Preclinical Insights

Berzosertib
Monotherapy (T2
cohort: ATM-mutant
solid tumors) [1]

Berzosertib +
Gemcitabine
(Phase 1in
advanced solid
tumors) [2]

Limited monotherapy activity: No
significant difference in PFS vs.
non-ATM mutant cohorts. Short
median PFS (<4 months) with
progressive disease as best
response for most. [1]

Preliminary efficacy signs:
Combination was well-tolerated.
Most patients achieved best
response of stable disease or
partial response. [2]

Target engagement confirmed:
Decreased pS345-CHK1 in on-treatment
biopsies. Increased DNA damage (y-
H2AX) and replication stress (pKAP1)
markers observed, but did not translate
to clinical benefit. [1]

Rationale for combination: Preclinical
data shows ATM loss increases
sensitivity to DNA-damaging agents like
cisplatin and radiation, creating reliance
on ATR for survival. [3] [2]
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Trial Design / . . L . .. .
Clinical Activity Findings Key Biomarker & Preclinical Insights

Cohort

Berzosertib + Modest activity in unselected Immunological context: ATM-deficient

Gemcitabine NSCLC: ORR was 10.5% (4/38). tumors are often immunologically "cold"

(Expansion in Higher ORR (30%) observed in with low T-cell infiltration, which may limit

advanced NSCLC) subgroup with high LOH, response to immunotherapy but

[4] suggesting potential biomarker. [4] underscores rationale for DNA-targeting

agents. [5]

Mechanism of Action & Experimental Rationale

The therapeutic strategy for ATR inhibitors like berzosertib in ATM-deficient cancers is based on the

concept of synthetic lethality.

e ATM and ATR are both master kinases critical for coordinating the cellular response to DNA damage.
ATM primarily responds to DNA double-strand breaks, while ATR responds to a broader range of
replication stresses. [6] [2]

¢ In ATM-deficient cancer cells, the DNA repair network is already compromised. When further DNA
damage is induced (e.g., by chemotherapy like gemcitabine or cisplatin), these cells become hyper-
dependent on the remaining ATR signaling pathway for survival. [3] [2]

e Berzosertib inhibits ATR, dismantling this critical backup survival mechanism. This dual assault of
pre-existing DNA repair deficiency (ATM loss) and acute, therapy-induced replication stress leads to
catastrophic DNA damage and selective cancer cell death. [2]

The following diagram illustrates this synthetic lethal interaction and the experimental workflow used to

validate it.
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Interpretation and Research Implications

The clinical data suggests several key considerations for future drug development:

e Combination Therapy is Key: The limited monotherapy efficacy but signs of activity in combination
regimens strongly indicate that berzosertib's future in treating ATM-deficient tumors lies in rational
combinations with DNA-damaging agents. [1] [2] [4]

e Biomarker Refinement is Critical: Clinical benefit may be confined to a subset of patients. Beyond
ATM mutations, functional protein loss measured by IHC, or genomic scars like high LOH, may be
more predictive biomarkers than mutational status alone and should be incorporated into trial
designs. [3] [4]

e Consider the Immunological Context: The finding that ATM-deficient tumors are often
immunologically "cold" and do not readily respond to anti-PD-1 therapy reinforces the rationale for
targeting them with DNA repair-targeted agents like berzosertib, rather than relying on
immunotherapy combinations. [5]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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